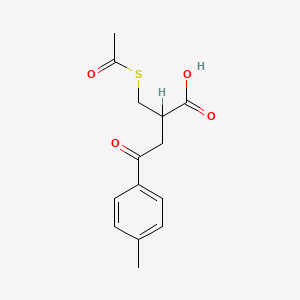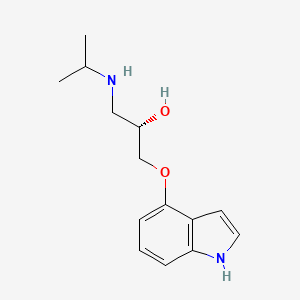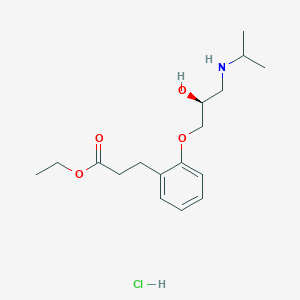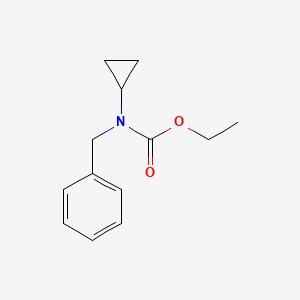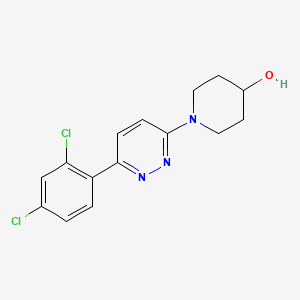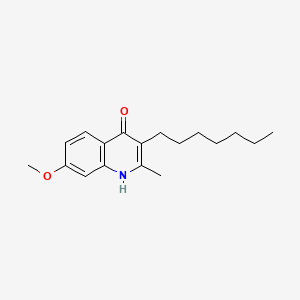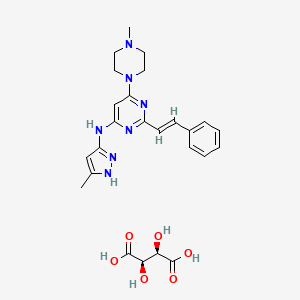
ENMD-2076 L-(+)-Tartaric acid
Overview
Description
ENMD-2076 is an orally active, small molecule kinase inhibitor . It has a mechanism of action involving several pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . ENMD-2076 has selective activity against the mitotic kinase Aurora A, as well as kinases involved in angiogenesis (VEGFRs, FGFRs) .
Molecular Structure Analysis
ENMD-2076 inhibits Aurora A with an IC 50 value of 14 nmol/L and is selective toward Aurora A versus Aurora B (IC 50 = 350 nmol/L) . The molecular structure of ENMD-2076, Aurora kinase A complex was generated by CDOCKER module .Chemical Reactions Analysis
ENMD-2076 inhibited the growth in vitro of a wide range of human solid tumor and hematopoietic cancer cell lines with IC 50 values ranging from 0.025 to 0.7 μmol/L . It also showed to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from breast, colon, melanoma, leukemia, and multiple myeloma cell lines .Scientific Research Applications
Kinase Inhibition and Anti-Cancer Properties
- Mechanism of Action: ENMD-2076 is primarily known for its role as an orally active kinase inhibitor. It exhibits antiangiogenic and antiproliferative properties, targeting key pathways crucial for tumor growth and survival. Its action involves angiogenesis, proliferation, and cell cycle pathways, selectively inhibiting mitotic kinase Aurora A and kinases involved in angiogenesis such as VEGFRs and FGFRs (Fletcher et al., 2010).
- Applications in Various Cancer Types: It has shown efficacy against a range of human solid tumor and hematopoietic cancer cell lines. Studies indicate its potential in inducing regression or complete inhibition of tumor growth in vivo, particularly in cancers like breast, colon, melanoma, leukemia, and multiple myeloma (Wang et al., 2010).
Clinical Trials and Efficacy Studies
- Clinical Trials in Ovarian Cancer: Phase 1 and 2 clinical trials have been conducted to assess its efficacy, particularly in platinum-resistant ovarian cancer. These studies have provided insights into the dosage, safety, and therapeutic potential of ENMD-2076 (Diamond et al., 2010).
- Treatment of Multiple Myeloma: Preclinical and clinical studies have shown that ENMD-2076 is significantly active against multiple myeloma cells, both in vitro and in vivo, suggesting its role in myeloma cell growth and survival inhibition (Zhang & Farag, 2011).
Pharmacokinetics and Safety Profile
- Pharmacokinetics and Tolerability: ENMD-2076 has been characterized by a rapid absorption phase, a half-life of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure. Its tolerabilityand safety profile have been evaluated in various clinical studies, suggesting its potential for long-term therapeutic use in certain cancers (Diamond et al., 2010).
Radiosensitizing Effects
- Combination with Radiation Therapy: ENMD-2076 has shown potential as a radiosensitizer, particularly in the treatment of canine mast cell tumors. It enhances the efficacy of radiation therapy, leading to accelerated cell death and possibly improved treatment outcomes (Shiomitsu et al., 2016).
Bioinformatics and Molecular Docking
- Identification of Specific Targets in Malignant Tumors: Advanced bioinformatics techniques and molecular docking analyses have been utilized to identify specific targets of ENMD-2076 in malignant tumors, particularly in glioblastoma. This approach has led to the identification of novel applications and mechanisms of action of ENMD-2076 (Zhong et al., 2019).
Other Potential Applications
- Investigation in Various Cancer Models: ENMD-2076 has been evaluated in different cancer models, including acute myelogenous leukemia, demonstrating its effectiveness in inhibiting cell growth and inducing apoptosis. This suggests a broader potential application across various types of cancer (Cao et al., 2012).
Mechanism of Action
Target of Action
ENMD-2076 Tartrate, also known as KXQ762CQTH, is a novel orally active, small molecule kinase inhibitor . The primary targets of ENMD-2076 Tartrate are the mitotic kinase Aurora A, as well as kinases involved in angiogenesis, specifically vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) .
Mode of Action
ENMD-2076 Tartrate interacts with its targets by inhibiting their activity. It has selective activity against the mitotic kinase Aurora A, which plays a key role in cell division . In addition to this, ENMD-2076 Tartrate also inhibits angiogenic kinases, VEGFRs, and FGFRs, which are crucial for the formation of new blood vessels .
Biochemical Pathways
The action of ENMD-2076 Tartrate affects several biochemical pathways key to tumor growth and survival: angiogenesis, proliferation, and the cell cycle . By inhibiting Aurora A and angiogenic kinases, ENMD-2076 Tartrate disrupts these pathways, leading to a decrease in tumor growth and survival .
Pharmacokinetics
The pharmacokinetics of ENMD-2076 Tartrate were characterized by a rapid absorption phase (T max 3–7.8 hours), a half-life (t 1/2) of 27.3 to 38.3 hours after a single dose, and dose-proportional exposure . These properties impact the bioavailability of ENMD-2076 Tartrate, influencing its therapeutic efficacy .
Result of Action
The action of ENMD-2076 Tartrate results in a decrease in cellular proliferation and microvessel density, and an increase in p53 and p73 expression . It has been shown to induce regression or complete inhibition of tumor growth in vivo at well-tolerated doses in tumor xenograft models derived from various cancer cell lines .
Action Environment
Safety and Hazards
Future Directions
ENMD-2076 treatment resulted in partial response or clinical benefit lasting more than 6 months in 16.7% of patients with pretreated, advanced, or metastatic TNBC . These results support the development of predictive biomarkers using archival and fresh tumor tissue, as well as consideration of mechanism-based combination strategies .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWWHPZQLVVAPT-STTJLUEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453868-32-0 | |
| Record name | ENMD-2076 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453868320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENMD-2076 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ762CQTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



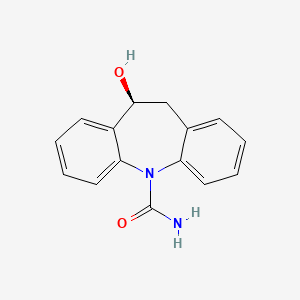
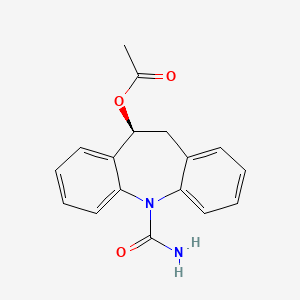

![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)
